molecular formula C6H7BrN2O2 B1215201 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid CAS No. 35319-96-1

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid

Cat. No. B1215201
CAS RN: 35319-96-1
M. Wt: 219.04 g/mol
InChI Key: CRTWOYOCILXSSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid derivatives starts from histidine, where the introduction of a bromine atom causes racemization. This process is significant for producing Nπ-Me derivatives and related 2-bromohistidine derivatives, demonstrating the compound's versatile synthetic utility (Maat, Beyerman, & Noordam, 1979).

Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid and its derivatives have been synthesized through various chemical processes, primarily starting from histidine or related compounds. For instance, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its Nπ-Me derivative was achieved starting from histidine, highlighting the compound's potential as a building block for further chemical modifications (Maat, Beyerman, & Noordam, 1979). Similarly, derivatives like 3-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones were synthesized from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, demonstrating the compound's versatility in creating structurally diverse molecules (Cozzi & Pillan, 1988).

Antidepressant Activity

A study conducted on the synthesis of salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid aimed to evaluate their antidepressant activities. The synthesized compounds showed significant antidepressant activity after single intraperitoneal injections in male mice, with one of the compounds notably reducing anxiety and decreasing locomotor activity at statistically significant levels (Khaliullin et al., 2017).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions derived from this compound were synthesized and evaluated as corrosion inhibitors for mild steel. These novel inhibitors showed high efficiency, with one derivative achieving up to 96.08% inhibition efficiency. The study highlighted the potential of these compounds in protective coatings and industrial applications to prevent metal corrosion (Srivastava et al., 2017).

Structural Studies

Structural studies of derivatives like bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) revealed detailed insights into the molecular geometry and hydrogen-bonding network of these compounds. Such investigations contribute to a deeper understanding of their chemical behavior and potential applications in catalysis or material science (Okabe & Adachi, 1999).

properties

IUPAC Name

2-bromo-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTWOYOCILXSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35319-96-1
Record name alpha-Bromo-beta-(5-imidazolyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035319961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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